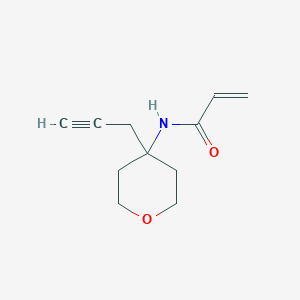amine CAS No. 320422-51-3](/img/structure/B2991352.png)
(E)-[2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylidene](methoxy)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of two aromatic rings, each substituted with a chlorine atom, connected by an ethylidene bridge. The methoxyamine group would likely be a polar functional group, potentially influencing the compound’s solubility and reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. The presence of the chlorine atoms and the methoxyamine group in this compound suggest that it could have unique properties. For example, the chlorine atoms could increase the compound’s density and boiling point, while the methoxyamine group could influence its polarity and solubility .科学的研究の応用
Crystal Structure and Protolytic Properties
Research on compounds with a similar structural framework, such as 3-(1-amino-ethylidene)-2-methoxy-2-oxo-2,3-dihydro-2λ5-benzo[e][1,2]oxaphosphinin-4-one, highlights their crystal structure, protolytic properties, and alkylating activity. These compounds exhibit significant alkylating activity and form distinct crystal structures, suggesting potential applications in material science and as alkylating agents in organic synthesis (Budzisz et al., 2005).
Antimicrobial Activity
Similar compounds, particularly novel quinazolinone derivatives, have been synthesized and evaluated for their antimicrobial activity. This suggests potential applications in developing new antimicrobial agents that could address resistance issues or target specific microbial strains (Habib et al., 2012).
Electrophilic Amination and Catalytic Applications
Research into the electrophilic amination of catecholboronate esters derived from vinylarenes, including those with chlorophenyl groups, suggests applications in asymmetric synthesis and catalysis. These processes can lead to the development of new synthetic methods for amines, essential components in pharmaceuticals, agrochemicals, and dyes (Knight et al., 1997).
Synthesis and Reactivity
Studies on the synthesis and reactivity of similar compounds, like the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators by N-methylation, indicate potential applications in medicinal chemistry. These findings may contribute to the development of new therapeutic agents, particularly those targeting neurological conditions (Ding & Silverman, 1993).
作用機序
The mechanism of action of a compound depends on its intended use. For example, if this compound were a pharmaceutical, its mechanism of action would depend on the biological target it interacts with . Without more information, it’s difficult to speculate on the potential mechanisms of action for this compound.
将来の方向性
特性
IUPAC Name |
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)-N-methoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-19-18-15(11-2-4-12(16)5-3-11)10-20-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3/b18-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPVRCZEWRUXJJ-SDXDJHTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(COC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/COC1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
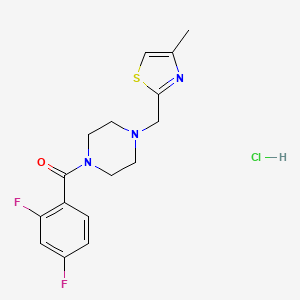
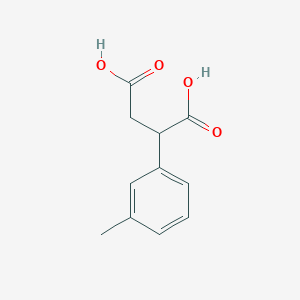
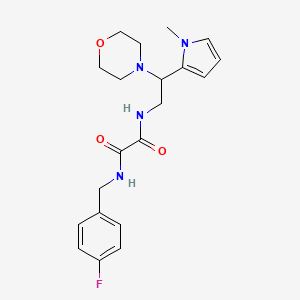
![N-(2,3-dimethylphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2991274.png)
![1,1-Difluoro-6-((4-fluoro-3-methylphenyl)sulfonyl)-6-azaspiro[2.5]octane](/img/structure/B2991275.png)
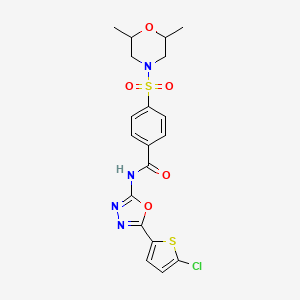
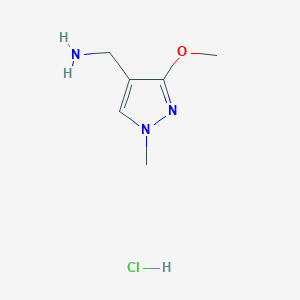

![2-methoxy-5-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2991284.png)
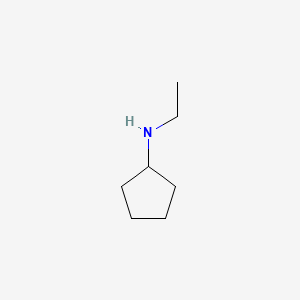
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2991289.png)

![7,9-Dimethyl-2-sulfanylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2991291.png)
